molecular formula C24H19FN4S B5304583 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B5304583
M. Wt: 414.5 g/mol
InChI Key: HQDITTWOYATTDS-UHFFFAOYSA-N
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Description

3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a fluorophenyl group, a phenylethyl group, and a triazinoindole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the fluorophenyl and phenylethyl groups. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE include other indole derivatives with different substituents. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4S/c25-19-10-6-9-18(15-19)16-30-24-26-23-22(27-28-24)20-11-4-5-12-21(20)29(23)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDITTWOYATTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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